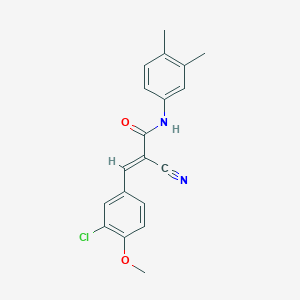

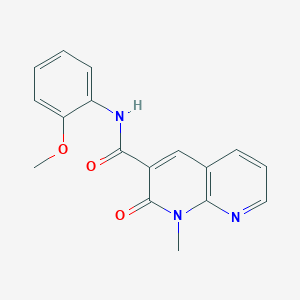

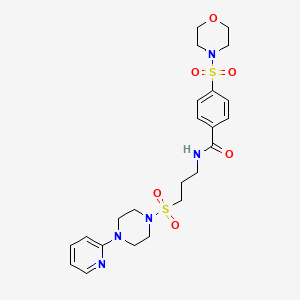

N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, also known as MNRC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Novel Heterocyclic Systems : Research by Deady and Devine (2006) describes the synthesis of new heterocyclic systems using derivatives of naphthyridine, including those related to the compound . This study highlights the compound's versatility in creating novel chemical structures (Deady & Devine, 2006).

Characterization of Derivatives : A study by Özer et al. (2009) focuses on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, showcasing the broad applicability of such compounds in chemical research (Özer et al., 2009).

Biological and Pharmacological Applications

Anticancer Activity : Vennila et al. (2020) investigated dibenzo[b,h][1,6]naphthyridinecarboxamides for their anticancer activity, demonstrating the potential of naphthyridine derivatives in therapeutic applications (Vennila et al., 2020).

Antidepressant Activity : Research by Mahesh et al. (2014) highlights the antidepressant activity of 1,8‐naphthyridine‐3‐carboxamides, indicating their potential as 5‐HT3 receptor antagonists (Mahesh et al., 2014).

Antibacterial and Antimycobacterial Properties : A study by Goněc et al. (2015) explores the antibacterial and antimycobacterial activity of naphthalene-2-carboxanilides, shedding light on the antimicrobial potential of naphthyridine derivatives (Goněc et al., 2015).

Corrosion Inhibition : Ansari and Quraishi (2015) investigated naphthyridine derivatives as corrosion inhibitors, demonstrating their practical applications in material science (Ansari & Quraishi, 2015).

Fluorescent Labeling Reagents : Nakaya et al. (1999) utilized naphthalimide derivatives for fluorescent labeling of carnitine, indicating their use in biochemical labeling and detection (Nakaya et al., 1999).

作用機序

Mode of Action

It is known that the compound induces several changes such as membrane blebbing, the presence of autophagosomes, membrane detachment, and mitochondrial and kinetoplast disorganization . It also triggers the production of reactive oxygen species (ROS) and parasite apoptosis .

Result of Action

The compound has been shown to reduce the parasite load of Leishmania mexicana in an experimental model of cutaneous leishmaniasis . It induces several changes in the parasite, such as membrane blebbing, the presence of autophagosomes, membrane detachment, and mitochondrial and kinetoplast disorganization . It also triggers the production of ROS and parasite apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide . For instance, the compound is a metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole . .

特性

IUPAC Name |

N-(2-methoxyphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-20-15-11(6-5-9-18-15)10-12(17(20)22)16(21)19-13-7-3-4-8-14(13)23-2/h3-10H,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDQCNASBWVBSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2361448.png)

![7-Amino-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2361451.png)

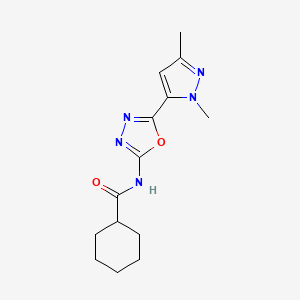

![Methyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2361458.png)

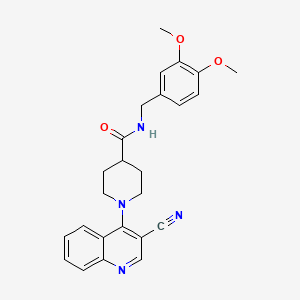

![ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2361459.png)

![4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole](/img/structure/B2361460.png)

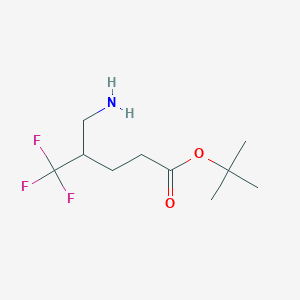

![Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate](/img/structure/B2361467.png)